REACTION_CXSMILES
|
[N:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[CH:4]=[N:3][CH:2]=1.C([O-])(=O)C.[Na+].[Br:15]Br>C(O)(=O)C>[Br:15][C:7]1[C:6]2[N:1]=[CH:2][N:3]=[CH:4][C:5]=2[S:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.163 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=C1C=CS2
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.196 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Purification by ISCO chromatography (0 to 10% methanol:DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC2=C1N=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.152 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |